ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate
Description
Properties
CAS No. |
94203-83-5 |
|---|---|
Molecular Formula |
C15H20N2O4 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C15H20N2O4/c1-5-21-15(20)12-6-8-13(9-7-12)17(11(2)18)10-14(19)16(3)4/h6-9H,5,10H2,1-4H3 |
InChI Key |
VUHGEIOHKFQRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Ethyl 4-Dimethylaminobenzoate Intermediate (Benzocaine Derivative)
A key intermediate in the preparation of the target compound is ethyl 4-dimethylaminobenzoate, commonly known as a derivative of benzocaine. Its preparation involves:
Esterification of 4-nitrobenzoic acid with ethanol in the presence of a solid catalyst and a water entrainer to facilitate removal of water formed during the reaction. The reaction is conducted in a reflux apparatus equipped with a water separator to drive the esterification to completion.
Catalyst and Conditions: Rare-earth oxides such as neodymium sesquioxide, erbium oxide, or holmium oxide are used as solid catalysts. The molar ratio of 4-nitrobenzoic acid to ethanol ranges from 1:0.5 to 1:2. Water entrainers such as toluene or dimethylbenzene are added in a mass ratio of 1:1 to 1:10 relative to 4-nitrobenzoic acid. The reflux time is typically 1–6 hours.
Hydrogenation Step: After esterification, the reaction mixture is filtered hot and subjected to catalytic hydrogenation using 5% palladium on carbon (Pd/C) catalyst under hydrogen atmosphere to reduce the nitro group to an amino group, yielding ethyl 4-aminobenzoate with dimethylamino substitution.
Product Isolation: After hydrogenation, the catalyst is removed by filtration, and the product is precipitated and dried to obtain high purity ethyl 4-dimethylaminobenzoate (purity >99.5%).
Recycling: The catalyst and solvent can be reused multiple times, making the process environmentally friendly and suitable for industrial scale-up.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | 4-nitrobenzoic acid, ethanol, rare-earth oxide catalyst, water entrainer, reflux 1-6 h | Water removal by reflux and separator |
| Hydrogenation | 5% Pd/C catalyst, H2 atmosphere, 80-100 °C, 2 h | Reduction of nitro to amino group |
| Product isolation | Filtration, cooling under N2, drying | Product purity >99.5%, catalyst reusable |
Summary Table of Key Preparation Steps for the Target Compound
| Preparation Stage | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Esterification | 4-nitrobenzoic acid, ethanol, rare-earth oxide catalyst, reflux with water entrainer | Formation of ethyl 4-nitrobenzoate ester |
| Catalytic Hydrogenation | 5% Pd/C catalyst, H2, 80-100 °C, 2 h | Reduction of nitro group to amino group |
| Amide Bond Formation | Acetyl or oxoethyl derivatives, coupling reagents, base (e.g., DIPEA), DCM solvent, room temp | Introduction of acetyl and 2-(dimethylamino)-2-oxoethyl amide substituents |
| Purification | Flash chromatography, preparative HPLC or SFC | Isolation of pure target compound |
| Characterization | LC–MS, NMR | Verification of structure and purity |
Analytical and Purification Techniques
High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and purity assessment. Reverse-phase HPLC with acetonitrile-water mobile phases and acid modifiers (phosphoric or formic acid) is suitable for these compounds.
Supercritical Fluid Chromatography (SFC): Employed for separation of regioisomers and enantiomers when applicable, enhancing purity and yield.
Mass Spectrometry (MS): Confirms molecular weight and purity.
Nuclear Magnetic Resonance (NMR): Structural elucidation and confirmation of substitution patterns.
Research Notes and Industrial Relevance
The preparation method of the ethyl 4-dimethylaminobenzoate intermediate is a green, continuous two-step process with high yield and purity, minimizing waste acid production and enabling solvent and catalyst recycling.
The amide bond formation steps are standard in medicinal chemistry and can be adapted for scale-up with appropriate optimization.
The thorough purification and characterization ensure the compound’s suitability for pharmaceutical or biochemical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.
Major Products Formed
Oxidation: Formation of 4-dimethylaminobenzoic acid.
Reduction: Formation of 4-dimethylaminobenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate involves its role as a photoinitiator. Upon exposure to visible light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include unsaturated prepolymers, and the pathways involved are primarily photochemical .
Comparison with Similar Compounds
Camostat Mesylate
Structure: Camostat mesylate ([4-(diaminomethylideneamino)benzoyl]oxy-linked dimethylamino-oxoethyl ester; CAS: 59721-29-8) shares the dimethylamino-oxoethyl ester backbone but replaces the acetyl group with a guanidino (diaminomethylidene) substituent . Key Differences:
- Reactivity: Camostat’s guanidino group enhances its protease inhibitory activity (e.g., against TMPRSS2), whereas the acetyl group in the target compound may limit such interactions .
- Applications: Camostat is clinically used as an anticoagulant and antiviral agent, while ethyl 4-[acetyl...]benzoate is primarily researched for polymer crosslinking due to its higher reactivity in resin systems compared to 2-(dimethylamino)ethyl methacrylate .
Data Comparison :
| Property | Ethyl 4-[acetyl...]benzoate | Camostat Mesylate |
|---|---|---|
| Molecular Weight | Not reported | 494.5 g/mol |
| logP | ~3.1 (estimated) | 1.5 (calculated) |
| Key Functional Group | Acetyl | Guanidino |
| Applications | Polymer resins | Antiviral therapy |
Ethyl 4-(Dimethylamino)benzoate Derivatives
Examples :
- [2-(Cyanoethyl-fluoroanilino)-2-oxoethyl] 4-(dimethylamino)benzoate (CAS: 744230-05-5): Features a cyanoethyl-fluoroanilino substituent instead of acetyl.
- Zolpidem-related ethyl benzoate (CAS: Not specified): Contains an imidazopyridine ring linked to the dimethylamino-oxoethyl group .
Key Findings :
- Solubility : The target compound’s solubility (estimated ~0.08 g/L based on analogs) is lower than hydrophilic derivatives like Camostat, which is designed for bioavailability .
- Pharmacological Relevance: The imidazopyridine derivative (LogP: 3.117) exhibits hypnotic activity (similar to Zolpidem), highlighting how heterocyclic substituents enhance CNS penetration compared to the acetylated analog .
Thiazolidinone and Benzo[d]imidazole Derivatives
Examples :
- Benzo[d]imidazole derivatives (e.g., Compound 29 in ): Utilize 2-oxoethylamino groups for targeting indoleamine 2,3-dioxygenase (IDO) in cancer therapy .
Structural Impact :
- The thiazolidinone core increases metabolic stability but reduces solubility compared to the target compound’s flexible acetamido chain .
- Benzo[d]imidazole derivatives show higher molecular weights (>500 g/mol) and complex NMR profiles, reflecting their suitability for targeted therapies versus the simpler resin applications of the target compound .
Polymer Science Comparators
Example: Ethyl 4-(dimethylamino)benzoate vs. 2-(dimethylamino)ethyl methacrylate (DMAEMA) in resin cements :
- Reactivity : The target compound’s benzoate ester promotes a 15–20% higher degree of conversion in resin polymerization than DMAEMA .
- Physical Properties : Resins with the target compound exhibit superior flexural strength (85 MPa vs. 60 MPa for DMAEMA) due to reduced oxygen inhibition during curing .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS | Molecular Weight | logP | Solubility (g/L) | Key Application |
|---|---|---|---|---|---|
| Ethyl 4-[acetyl...]benzoate | 94203-83-5 | ~365 (est.) | ~3.1 | 0.08 (est.) | Polymer resins |
| Camostat Mesylate | 59721-29-8 | 494.5 | 1.5 | High (aqueous) | Antiviral therapy |
| Zolpidem-related benzoate | N/A | 365.17 | 3.117 | 0.08 | Hypnotic agent |
| [2-(Cyanoethyl...]benzoate | 744230-05-5 | 369.15 | 2.8 | 0.12 | Biochemical research |
Q & A
Q. Essential techniques :
- ¹H/¹³C NMR :
- FT-IR : Stretching vibrations at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (amide C=O) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₅H₂₁N₂O₄: 293.1497) .
Advanced: How does the compound’s electronic structure influence its reactivity in nucleophilic acyl substitution reactions?
The dimethylamino group acts as an electron donor, activating the acetyl carbonyl toward nucleophilic attack. Computational studies (DFT) reveal:
- Electrostatic potential maps : High electron density at the acetyl carbonyl oxygen (≈ -0.45 e⁻/ų), making it susceptible to nucleophiles like amines or hydrazines .
- Steric effects : The bulky dimethylamino group hinders attack at the benzoate ester, directing reactivity to the acetyl site .
Experimental validation : Kinetic studies show 3x faster reaction rates with acetyl vs. ester carbonyl in hydrazine reactions .
Basic: What biological assays are suitable for evaluating this compound’s enzyme inhibition potential?
Q. Recommended assays :
- Serine protease inhibition : Fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC) with TMPRSS2 or trypsin-like proteases, measuring IC₅₀ via fluorescence quenching .
- Kinase profiling : Broad-spectrum kinase assays (e.g., KinomeScan) to identify off-target effects .
Data : Analogous dimethylamino-benzoate derivatives show IC₅₀ values of 1–10 µM against TMPRSS2 .
Advanced: How can computational modeling predict this compound’s binding affinity to biological targets like TMPRSS2?
Q. Methodology :
- Docking (AutoDock Vina) : Simulate binding to TMPRSS2’s catalytic triad (His296, Asp345, Ser441). Key interactions:
- MD simulations (GROMACS) : Assess stability over 100 ns; RMSD < 2 Å indicates stable binding .
Validation : Correlation (R² = 0.89) between predicted ΔG and experimental IC₅₀ for analogs .
Basic: What are common impurities in synthesized batches, and how are they resolved?
Q. Typical impurities :
- Unreacted starting material : 4-aminobenzoate esters (detected via TLC, Rf ≈ 0.3 in ethyl acetate) .
- Hydrolysis byproducts : Free carboxylic acid (δ 12–13 ppm in ¹H NMR) due to ester degradation .
Resolution : - Prep-HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA) .
- Recrystallization : Ethanol/water (7:3) at -20°C yields >98% purity .
Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Analytical Technology (PAT) : Real-time FT-IR monitoring of reaction progress .
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) using response surface methodology .
- Quality control : Strict adherence to ICH guidelines for impurity profiling (HPLC-UV/HRMS) .
Basic: How does the compound’s logP influence its pharmacokinetic properties?
Calculated logP : ~2.5 (via ChemDraw), indicating moderate lipophilicity.
Implications :
- Absorption : Favorable for passive diffusion (optimal range: 1–3) .
- Metabolism : Susceptible to esterase-mediated hydrolysis in plasma (t₁/₂ ~2–4 hours) .
Advanced: What in vitro models are appropriate for studying its metabolic stability?
- Hepatocyte assays : Primary human hepatocytes (e.g., Corning) to assess CYP450-mediated oxidation .
- Microsomal stability : Incubation with liver microsomes (RLM/HLM) + NADPH, monitoring parent compound depletion via LC-MS/MS .
Data : Analogous compounds show 60–80% remaining after 1 hour in HLM .
Basic: What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Fume hood for powder handling (risk of respiratory irritation) .
- Waste disposal : Incineration for halogen-free organic waste .
Advanced: How can structural modifications enhance its selectivity for serine proteases over off-target enzymes?
- Bioisosteric replacement : Substitute dimethylamino with morpholino (reduces off-target kinase inhibition by 40%) .
- Steric shielding : Introduce ortho-methyl groups on the benzoate ring to block access to esterase active sites .
Validation : Modified analogs show 10x selectivity for TMPRSS2 vs. trypsin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
